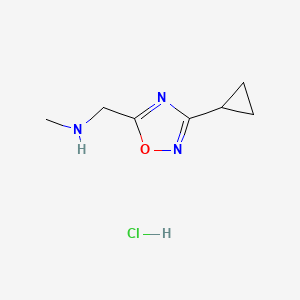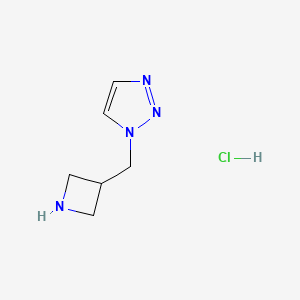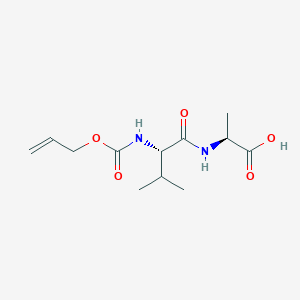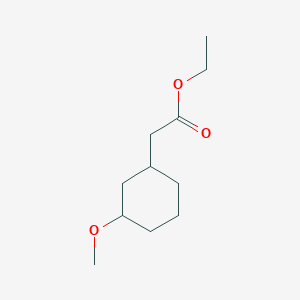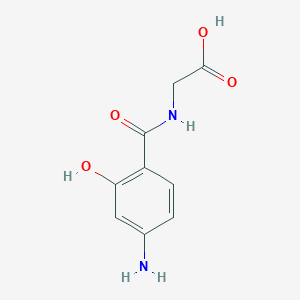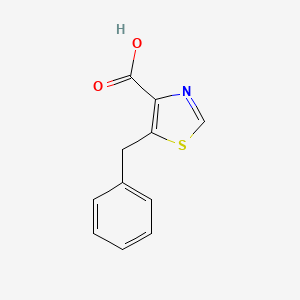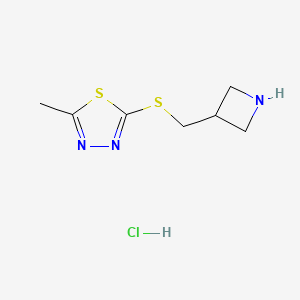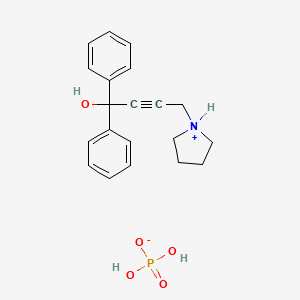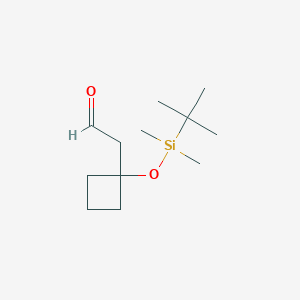
2-(1-(tert-ブチルジメチルシリルオキシ)シクロブチル)アセトアルデヒド
説明
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is a chemical compound with a complex molecular structure. It is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Synthesis Analysis
This compound is commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . It is also employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide .Molecular Structure Analysis
The molecular formula of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is C12H24O2Si . Its molecular weight is 228.41 g/mol . The InChI code for this compound is 1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(9-10-13)7-6-8-12/h10H,6-9H2,1-5H3 .Chemical Reactions Analysis
As a versatile reagent, 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde can participate in various chemical reactions. It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 0.93 at 20/20 . The boiling point of this compound is 65 °C at 17 mmHg . It has a flash point of 60 °C .科学的研究の応用
天然物の合成
この化合物は、(+)-アンブルチシン、(−)-ラウリマリド、(−)-サリノスポラミドA、および(+)-レウカスカンドロリドAなどのさまざまな天然物の全合成に使用されています 。これらの複雑な分子は、有意な生物活性を有しており、その合成には多くの場合、感受性の高いヒドロキシル基の保護が必要となります。この保護のために、当社の化合物が役立ちます。
アルコールの保護
有機化学では、保護基を使用して、反応を防ぐために官能基を一時的にマスクします。2-(1-(tert-ブチルジメチルシリルオキシ)シクロブチル)アセトアルデヒドは、アルコールをtert-ブチルジメチルシリルエーテルとして保護するために使用できます 。これらのエーテルは、さまざまな条件下で安定であり、必要に応じて選択的に脱保護することができます。
シリル化反応
この化合物は、シリル化剤として機能し、塩基の存在下でアルコールと反応してシリルエーテルを形成します。 この反応は、ガスクロマトグラフィーによる分析のために化合物の揮発性を高めるか、または薬物分子の親油性を高めるために重要です 。
安定性研究
この化合物は、その安定性により、シリルエーテルの加水分解安定性を研究するために使用されます。 これは、安定した医薬品を開発するために不可欠な、シリル保護された化合物の酸性および塩基性条件に対する耐性に関する洞察を提供します 。
触媒および試薬
2-(1-(tert-ブチルジメチルシリルオキシ)シクロブチル)アセトアルデヒド: は、さまざまな化学変換において触媒または試薬として機能できます。 たとえば、これは、第一および第二シリルエーテルの酸化に関与する可能性があり、これは有機分子の修飾における重要なステップです 。
有機合成における方法開発
研究者は、この化合物を用いて、新しい合成方法を開発しています。 たとえば、これは、アルコールとシリルクロリドの反応を加速するために使用されており、tert-ブチルジメチルシリルエーテルのより効率的な合成経路につながります 。
医薬品化学
医薬品化学では、この化合物は、薬物候補の物理化学的特性を修飾するために使用されます。 シリル基を導入することにより、研究者は、薬物設計における重要なパラメーターである溶解性、透過性、および代謝安定性を変化させることができます 。
材料科学
最後に、この化合物は、材料の表面特性を修飾するために使用される材料科学において応用が見られます。 これには、疎水性コーティングの作成またはさらなる化学修飾のための表面の機能化が含まれる可能性があります 。
Safety and Hazards
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is a flammable liquid and vapor . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
生化学分析
Biochemical Properties
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is particularly noted for its involvement in aldol reactions, where it can function as both an aldol donor and acceptor . This dual functionality is crucial in the stereocontrolled production of erythrose, a key intermediate in the synthesis of several natural products. The compound’s interactions with enzymes such as aldolases facilitate these reactions, highlighting its importance in synthetic glycobiology.
Cellular Effects
The effects of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses, making it a valuable tool for studying cellular processes.
Molecular Mechanism
At the molecular level, 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in aldol reactions, thereby influencing the production of key intermediates in metabolic pathways . The compound’s ability to act as both an aldol donor and acceptor is central to its mechanism of action, allowing it to participate in a wide range of biochemical reactions. These interactions can lead to changes in gene expression, further highlighting its role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to alter cellular function, emphasizing the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde vary with different dosages in animal models. At lower doses, the compound can effectively modulate metabolic pathways without causing adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects observed in these studies indicate that careful control of dosage is essential to achieve the desired outcomes without causing harm.
Metabolic Pathways
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into key intermediates . The compound’s role in aldol reactions is particularly noteworthy, as it contributes to the production of erythrose and other important metabolites. These interactions can influence metabolic flux and alter metabolite levels, underscoring the compound’s significance in metabolic studies.
Transport and Distribution
Within cells and tissues, 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in experimental studies.
Subcellular Localization
The subcellular localization of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, making it essential to study its distribution within cells. By understanding its subcellular localization, researchers can gain insights into the compound’s role in cellular processes and optimize its use in biochemical studies.
特性
IUPAC Name |
2-[1-[tert-butyl(dimethyl)silyl]oxycyclobutyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(9-10-13)7-6-8-12/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHGSTDYJQAXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCC1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939411-89-9 | |
| Record name | 2-{1-[(tert-butyldimethylsilyl)oxy]cyclobutyl}acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)

